molecular formula C20H18BrFN2O4S B2392051 (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251604-83-7

(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2392051
CAS No.: 1251604-83-7
M. Wt: 481.34
InChI Key: PRHRDSCPSWOBDP-UHFFFAOYSA-N
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Description

The compound (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b][1,4]thiazine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminobenzenesulfonamide, under acidic conditions.

    Introduction of the bromo and fluoro substituents: Halogenation reactions using reagents like bromine and fluorine sources (e.g., N-bromosuccinimide and Selectfluor) are employed to introduce the bromo and fluoro groups at the desired positions on the aromatic ring.

    Attachment of the morpholino group: This step involves a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The presence of the thiazine ring and the morpholino group makes the compound susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of drugs targeting specific diseases.

Industry

In industry, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-bromo-3-methylphenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
  • (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidino)methanone

Uniqueness

The uniqueness of (4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone lies in its specific combination of substituents and functional groups. The presence of both bromo and fluoro substituents, along with the morpholino group, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

Properties

IUPAC Name

[4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN2O4S/c1-13-10-15(3-4-16(13)21)24-12-19(20(25)23-6-8-28-9-7-23)29(26,27)18-5-2-14(22)11-17(18)24/h2-5,10-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRDSCPSWOBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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